2,2'-Bisnaloxone
Overview
Description
2,2’-Bisnaloxone is a chemical compound known for being a potential impurity in commercial preparations of the opioid antagonist naloxone . It has the molecular formula C38H40N2O8 and a molecular weight of 652.7 g/mol . This compound is characterized by its complex structure, which includes multiple hydroxyl groups and epoxy rings .
Preparation Methods
The synthesis of 2,2’-Bisnaloxone involves several steps, typically starting from naloxone or related morphinan derivatives. The synthetic routes often include epoxidation and hydroxylation reactions under controlled conditions .
Chemical Reactions Analysis
2,2’-Bisnaloxone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the epoxy and hydroxyl sites.
Common reagents and conditions used in these reactions include organic solvents like chloroform and methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions but can include various hydroxylated and epoxidized derivatives .
Scientific Research Applications
2,2’-Bisnaloxone has several applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of naloxone impurities.
Biology: Studies on its biological activity help understand the pharmacokinetics and pharmacodynamics of naloxone.
Medicine: Research on 2,2’-Bisnaloxone contributes to the development of more effective opioid antagonists.
Industry: It is used in quality control processes to ensure the purity of naloxone preparations.
Mechanism of Action
The mechanism of action of 2,2’-Bisnaloxone is similar to that of naloxone. It acts as an opioid receptor antagonist, binding to μ-opioid receptors and blocking the effects of opioid agonists . This interaction prevents the activation of downstream signaling pathways that lead to opioid effects such as analgesia and euphoria .
Comparison with Similar Compounds
2,2’-Bisnaloxone is unique due to its specific structure and impurity status in naloxone preparations. Similar compounds include:
Naloxone: The parent compound, widely used as an opioid antagonist.
Naltrexone: Another opioid antagonist with a similar mechanism of action.
Noroxymorphone: A metabolite of naloxone with opioid antagonist properties.
These compounds share structural similarities but differ in their pharmacokinetic profiles and specific applications .
Properties
IUPAC Name |
(4R,4aS,7aR,12bS)-10-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N2O8/c1-3-11-39-13-9-35-27-19-15-21(29(43)31(27)47-33(35)23(41)5-7-37(35,45)25(39)17-19)22-16-20-18-26-38(46)8-6-24(42)34-36(38,10-14-40(26)12-4-2)28(20)32(48-34)30(22)44/h3-4,15-16,25-26,33-34,43-46H,1-2,5-14,17-18H2/t25-,26-,33+,34+,35+,36+,37-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXBORUALALXQH-ZQUSMLRHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=CC(=C(C(=C35)O4)O)C6=C(C7=C8C(=C6)CC9C1(C8(CCN9CC=C)C(O7)C(=O)CC1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=CC(=C(C(=C35)O4)O)C6=C(C7=C8C(=C6)C[C@@H]9[C@]1([C@]8(CCN9CC=C)[C@@H](O7)C(=O)CC1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211738-08-8 | |
Record name | (2,2'-Bimorphinan)-6,6'-dione, 4,5:4',5'-diepoxy-3,3',14,14'-tetrahydroxy-17,17'-bis(2-propen-1-yl)-, (5alpha)-(5'alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211738088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5a, 5a)-2,2'-bis[4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-BISNALOXONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L22Y8K98TP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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